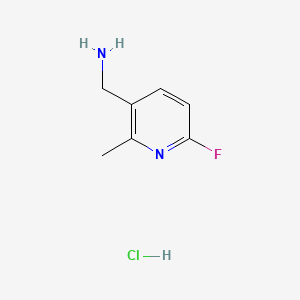
1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-2-methylpyridine.
Functional Group Introduction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine hydrochloride
- 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride
Uniqueness
1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H10ClFN2 |
|---|---|
分子量 |
176.62 g/mol |
IUPAC名 |
(6-fluoro-2-methylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-6(4-9)2-3-7(8)10-5;/h2-3H,4,9H2,1H3;1H |
InChIキー |
WKIJIYVILIULJD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)F)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















